molecular formula C23H25N3O9S B3331990 (3R,4R,4aS,5R)-6-({(3S,5S)-5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-3,5-dimethyl-1-oxo-3,4,4a,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazine-4,7-dicarboxylic acid CAS No. 866186-68-7

(3R,4R,4aS,5R)-6-({(3S,5S)-5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-3,5-dimethyl-1-oxo-3,4,4a,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazine-4,7-dicarboxylic acid

Katalognummer: B3331990
CAS-Nummer: 866186-68-7
Molekulargewicht: 519.5 g/mol
InChI-Schlüssel: GXFHAVHBDSPPAG-RCSJJZFMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a polycyclic heterocyclic molecule featuring a pyrrolo[1,2-c][1,3]oxazine core fused with a pyrrolidine ring. Key structural attributes include:

  • Functional groups: Two carboxylic acid groups at positions 4 and 7, a sulfanyl (-S-) bridge, and a carbamoyl-substituted pyrrolidine moiety.
  • Stereochemistry: The (3R,4R,4aS,5R) and (3S,5S) configurations indicate strict stereochemical control during synthesis, which is critical for bioactivity .

Eigenschaften

CAS-Nummer

866186-68-7

Molekularformel

C23H25N3O9S

Molekulargewicht

519.5 g/mol

IUPAC-Name

(3S,4S,4aS,5R)-6-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3,5-dimethyl-1-oxo-3,4,4a,5-tetrahydropyrrolo[1,2-c][1,3]oxazine-4,7-dicarboxylic acid

InChI

InChI=1S/C23H25N3O9S/c1-9-16-15(21(30)31)10(2)35-23(34)26(16)17(22(32)33)18(9)36-13-7-14(24-8-13)19(27)25-12-5-3-4-11(6-12)20(28)29/h3-6,9-10,13-16,24H,7-8H2,1-2H3,(H,25,27)(H,28,29)(H,30,31)(H,32,33)/t9-,10+,13+,14+,15-,16-/m1/s1

InChI-Schlüssel

GXFHAVHBDSPPAG-RCSJJZFMSA-N

SMILES

CC1C2C(C(OC(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C)C(=O)O

Isomerische SMILES

C[C@@H]1[C@@H]2[C@@H]([C@@H](OC(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C)C(=O)O

Kanonische SMILES

CC1C2C(C(OC(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C)C(=O)O

Herkunft des Produkts

United States

Biologische Aktivität

The compound (3R,4R,4aS,5R)-6-({(3S,5S)-5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-3,5-dimethyl-1-oxo-3,4,4a,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazine-4,7-dicarboxylic acid is a complex organic molecule with potential biological activities. Its structure suggests it may interact with various biological pathways due to the presence of functional groups that can participate in chemical reactions.

Chemical Structure and Properties

The compound features multiple functional groups including carboxylic acids and a pyrrolidine moiety which are known to contribute to its biological activity. The IUPAC name indicates a highly substituted pyrrolo[1,2-c][1,3]oxazine framework which is often associated with pharmacological properties.

PropertyValue
Molecular FormulaC20H24N2O6S
Molecular Weight420.48 g/mol
IUPAC Name(3R,4R,4aS,5R)-6-({(3S,5S)-5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-3,5-dimethyl-1-oxo-3,4,4a,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazine-4,7-dicarboxylic acid

Anticancer Properties

Studies have indicated that compounds with similar structural features exhibit anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the NF-kB pathway.
    • Study Findings : In vitro studies show that derivatives of pyrrolidine compounds can significantly reduce cell viability in various cancer cell lines by inducing oxidative stress and disrupting mitochondrial function .

Anti-inflammatory Effects

The presence of carboxylic acid groups suggests potential anti-inflammatory properties.

  • Research Evidence : Compounds similar to this one have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 in animal models of inflammation .

Neuroprotective Effects

Given its structural complexity and potential for crossing the blood-brain barrier:

  • Neuroprotection : Some derivatives have demonstrated neuroprotective effects by reducing oxidative stress markers and promoting neuronal survival in models of neurodegenerative diseases .

Case Study 1: Anticancer Activity

A recent study evaluated the effects of a related compound on small-cell lung cancer (SCLC) cell lines. It was found that treatment resulted in significant apoptosis and cell cycle arrest at the S phase. The compound effectively reduced c-myc expression and induced ROS production .

Case Study 2: Anti-inflammatory Response

In a model of acute lung injury induced by lipopolysaccharides (LPS), treatment with similar compounds led to decreased levels of inflammatory markers such as IL-6 and TNF-alpha. This suggests that the compound may modulate inflammatory responses through inhibition of NF-kB signaling pathways .

Wissenschaftliche Forschungsanwendungen

Structural Overview

The compound is a complex organic molecule characterized by multiple functional groups and stereogenic centers. Its structure can be analyzed for potential interactions with biological targets, particularly in the context of drug design and development.

Key Structural Features

  • Stereochemistry : The presence of multiple chiral centers suggests that the compound may exhibit stereoselectivity in biological interactions.
  • Functional Groups : The carboxylic acid and amide functionalities are pivotal for solubility and binding interactions with biological macromolecules.

Anticancer Activity

Research indicates that compounds similar to this oxazine derivative may possess anticancer properties. The presence of a carboxyphenyl group could enhance the compound's ability to interact with cancer cell receptors or enzymes involved in tumor progression.

Case Study:

A study demonstrated that derivatives of pyrrolidine compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways that promote cell proliferation and survival .

Antimicrobial Properties

The sulfanyl group in the compound may contribute to antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Case Study:

Research on related compounds showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism involved interference with bacterial cell wall synthesis .

Neurological Applications

Given its structural similarity to neurotransmitter analogs, this compound may have potential applications in treating neurological disorders.

Insights:

Studies have suggested that modifications in pyrrolidine structures can enhance binding affinity to neurotransmitter receptors, potentially leading to therapeutic effects in conditions such as depression or anxiety .

Drug Development Potential

The unique structure allows for modifications that could enhance efficacy or reduce toxicity. Structure-activity relationship (SAR) studies are essential for optimizing these compounds for clinical use.

Table 1: Summary of Biological Activities

Activity TypeRelated StudiesFindings
Anticancer Significant cytotoxicity against cancer cell lines
Antimicrobial Effective against Gram-positive and Gram-negative bacteria
Neurological Potential modulation of neurotransmitter receptors

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous molecules from the literature, focusing on structural motifs, physicochemical properties, and bioactivity:

Compound Core Structure Key Substituents Bioactivity/Properties Reference
Target Compound Pyrrolo-oxazine + pyrrolidine 2×COOH, sulfanyl bridge, carbamoyl-phenyl Inferred: High polarity, potential protease inhibition
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Pyrrolidin-2-one Thioxo-oxadiazole, chloro-hydroxyphenyl 1.5× antioxidant activity of ascorbic acid (DPPH assay)
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Triazolothiadiazine Dichlorophenyl, pyrazole, COOH Lipophilicity (LogP = 2.1), moderate solubility (SwissADME), comparable to celecoxib
4-{6-(4-Fluorophenyl)-7,8-epoxy-6-hydroxy-8a-isopropyl-7-phenyl-8-(phenylcarbamoyl)hexahydro-2H-pyrrolo[...] Pyrrolo-oxazine Epoxy, fluorophenyl, carbamoyl Not reported; structural similarity suggests potential anti-inflammatory applications
3-[[(2S)-4-[[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]disulfanyl]pyrrolidin-2-yl]carbonyl... Pyrrolidine + disulfanyl bridge Carboxyphenyl carbamoyl, COOH Structural analog with disulfanyl linkage; likely similar solubility and target engagement

Key Observations:

Antioxidant Activity: Pyrrolidin-2-one derivatives (e.g., ) exhibit potent antioxidant properties due to electron-rich heterocycles (thioxo-oxadiazole) and phenolic groups. The target compound lacks these motifs, suggesting divergent bioactivity .

Lipophilicity vs. Solubility : Triazolothiadiazines () have higher LogP values (2.1) than the target compound, which likely has lower lipophilicity due to multiple COOH groups. This impacts membrane permeability and pharmacokinetics .

Stereochemical Complexity : Both the target compound and ’s disulfanyl analog require precise stereochemical synthesis, which may limit scalability but enhance target specificity .

Carboxylic Acid Role : The dual COOH groups in the target compound and ’s pyrrolo-oxazine derivative suggest utility in pH-dependent solubility or metal-binding applications (e.g., enzyme active sites) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrrolo[1,2-c][1,3]oxazine core of the compound?

  • Methodology : Begin with a multi-step synthesis involving cyclocondensation of functionalized pyrrolidine precursors. Catalytic systems such as palladium or copper (e.g., Pd(PPh₃)₄) in solvents like DMF or toluene can facilitate Suzuki-Miyaura cross-coupling for introducing the 3-carboxyphenylcarbamoyl group . Ensure regioselectivity by optimizing reaction temperatures (80–120°C) and protecting carboxylic acid groups with tert-butyl esters to prevent side reactions. Purify intermediates via flash chromatography using gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are most effective for confirming the stereochemical configuration at (3R,4R,4aS,5R)?

  • Methodology : Use high-resolution NMR (¹H, ¹³C, and 2D-COSY) to resolve coupling constants and spatial proximities of protons in the oxazine and pyrrolidine rings. For absolute stereochemistry, employ X-ray crystallography on single crystals grown via vapor diffusion in acetonitrile/water mixtures. Compare experimental optical rotation values ([α]D) with computational predictions (e.g., DFT-based calculations) .

Q. How can researchers mitigate hydrolysis of the sulfanyl (-S-) linkage during storage?

  • Methodology : Store the compound in anhydrous DMSO or under inert gas (N₂/Ar) at -20°C. Avoid exposure to acidic (pH < 5) or basic (pH > 8) conditions. For long-term stability, lyophilize the compound as a sodium or potassium salt .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in solubility data reported across different pH conditions?

  • Methodology : Perform pH-solubility profiling using potentiometric titration (e.g., Sirius T3 instrument) in buffered solutions (pH 1–12). Assess the impact of co-solvents (e.g., PEG-400) or cyclodextrins on solubility enhancement. Validate results via HPLC-UV quantification under standardized conditions (25°C, 0.1 M ionic strength) .

Q. How does stereochemistry at the (3R,4R,4aS,5R) positions influence binding to ATP-dependent kinases?

  • Methodology : Synthesize diastereomers via chiral auxiliary-assisted routes and compare inhibitory activity (IC₅₀) in kinase assays (e.g., ADP-Glo™). Use molecular docking (AutoDock Vina) to model interactions between the oxazine core’s carboxylates and kinase ATP-binding pockets. Validate with mutagenesis studies on conserved lysine/arginine residues .

Q. What computational methods predict the compound’s metabolic stability in hepatic microsomes?

  • Methodology : Apply in silico tools (e.g., StarDrop, MetaSite) to identify vulnerable sites (e.g., sulfanyl group, methyl substituents). Cross-validate with in vitro assays using human liver microsomes (HLMs) and NADPH cofactors. Monitor degradation via LC-MS/MS and correlate with CYP3A4/2D6 isoform activity .

Methodological Notes

  • Stereochemical Analysis : For ambiguous NOESY correlations, use dynamic NMR at variable temperatures (e.g., 298–323 K) to resolve conformational exchange .
  • Synthetic Yield Optimization : Screen microwave-assisted conditions (100–150 W) to reduce reaction times and improve regioselectivity in heterocycle formation .
  • Data Contradictions : Always cross-reference solubility and stability data with orthogonal techniques (e.g., DSC for thermal stability, DLS for aggregation propensity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R,4aS,5R)-6-({(3S,5S)-5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-3,5-dimethyl-1-oxo-3,4,4a,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazine-4,7-dicarboxylic acid
Reactant of Route 2
(3R,4R,4aS,5R)-6-({(3S,5S)-5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-3,5-dimethyl-1-oxo-3,4,4a,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazine-4,7-dicarboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.